N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2,4-dimethylbenzenesulfonamide
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Overview
Description
N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2,4-dimethylbenzenesulfonamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2,4-dimethylbenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the intermediate: The initial step involves the reaction of 4-dimethylaminobenzaldehyde with phenylpiperazine under acidic conditions to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Sulfonation: The final step involves the reaction of the amine with 2,4-dimethylbenzenesulfonyl chloride in the presence of a base like triethylamine to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2,4-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include secondary or tertiary amines.
Substitution: Products depend on the nucleophile used, leading to various substituted sulfonamides.
Scientific Research Applications
N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2,4-dimethylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, including potential use as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity. The exact pathways depend on the biological context and the specific application being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-2,4-dimethylbenzenesulfonamide
- N-(2-(4-(dimethylamino)phenyl)-2-(4-ethylpiperazin-1-yl)ethyl)-2,4-dimethylbenzenesulfonamide
Uniqueness
N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2,4-dimethylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in research and development.
Biological Activity
N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2,4-dimethylbenzenesulfonamide is a complex synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activity. This compound, characterized by its unique molecular structure, is being explored for various pharmacological properties, particularly in the context of neurological disorders.
Chemical Structure and Properties
- Molecular Formula : C28H36N4O2S
- Molecular Weight : 484.68 g/mol
- IUPAC Name : N-[(2S)-2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]-2,4-dimethylbenzenesulfonamide
The compound features a sulfonamide group, a dimethylamino moiety, and a piperazine ring, which are known to influence its interaction with biological targets.
Pharmacological Potential
Research indicates that compounds with similar structures often exhibit significant interactions with neurotransmitter systems. Specifically, the presence of piperazine and dimethylamino groups suggests potential activity on serotonin and dopamine receptors, which are critical in mood regulation and cognitive functions.
- Anticonvulsant Activity : Preliminary studies suggest that this compound may possess anticonvulsant properties similar to other piperazine derivatives. Compounds targeting neurotransmitter receptors have been shown to modulate seizure activity effectively.
- Neurotransmitter Modulation : The structural characteristics of this compound indicate potential interactions with serotonin and dopamine transporters. These interactions could lead to therapeutic applications in treating mood disorders and enhancing cognitive function .
- Research Applications : The compound is being evaluated for its role in drug development targeting various neurological conditions. Its ability to influence neurotransmitter systems makes it a candidate for further investigation in pharmacological studies .
Study on Antidepressant Effects
A study focused on similar piperazine derivatives highlighted their effectiveness as antidepressants through modulation of serotonin transporters (SERT). The research demonstrated that compounds structurally related to this compound could significantly enhance serotonin uptake in neuronal models .
Interaction with Neurotransmitter Receptors
Further investigations have shown that compounds with the dimethylamino group can effectively inhibit the uptake of serotonin, suggesting potential use as antidepressants or anxiolytics. This aligns with findings from studies on related compounds that demonstrate their ability to interact with SERT and dopamine transporters .
Data Table: Comparative Biological Activity of Similar Compounds
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]-2,4-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36N4O2S/c1-22-10-15-28(23(2)20-22)35(33,34)29-21-27(24-11-13-25(14-12-24)30(3)4)32-18-16-31(17-19-32)26-8-6-5-7-9-26/h5-15,20,27,29H,16-19,21H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFZMHOMBVMGZRY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCN(CC3)C4=CC=CC=C4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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